6-Fold Higher CCR5 Binding Affinity vs. Maraviroc
PF-232798 exhibits a binding affinity (Ki) of 0.5 nM for human CCR5, representing an approximately 6-fold increase in receptor affinity compared to maraviroc, which has a measured Ki of 3 nM under equivalent experimental conditions [1]. This affinity difference is attributed to strengthened hydrophobic interactions from the meta-fluoro phenyl modification and additional contacts at the ECL2 hinge region that are absent in the maraviroc-bound complex [1].
| Evidence Dimension | CCR5 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | PF-232798 Ki = 0.5 nM |
| Comparator Or Baseline | Maraviroc Ki = 3.0 nM |
| Quantified Difference | PF-232798 has 6-fold higher affinity (0.5 nM vs. 3.0 nM) |
| Conditions | Radioligand competition binding assay using CCR5 protein; crystallographic validation at 2.9 Å resolution |
Why This Matters
Higher target affinity translates to greater receptor occupancy at lower drug concentrations, informing dose selection and providing a mechanistic basis for activity against certain maraviroc-resistant variants.
- [1] Zhu Y, Wu L, Wu Y, Zhao Q, Wu B. Molecular binding mode of PF-232798, a clinical anti-HIV candidate, at chemokine receptor CCR5. Acta Pharmacol Sin. 2019;40(4):563-568. View Source
